molecular formula C10H8BrNO B13515886 7-bromo-6-methyl-1H-indole-3-carbaldehyde

7-bromo-6-methyl-1H-indole-3-carbaldehyde

Cat. No.: B13515886
M. Wt: 238.08 g/mol
InChI Key: YVKNWYPJUBVYHH-UHFFFAOYSA-N
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Description

7-bromo-6-methyl-1H-indole-3-carbaldehyde: is a chemical compound with the following structural formula:

C9H7NO\text{C}_9\text{H}_7\text{NO} C9​H7​NO

It consists of an indole ring system with a methyl group (CH₃) at position 6 and a formyl group (CHO) at position 3. The bromine atom (Br) is attached to position 7 of the indole ring .

Preparation Methods

Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach is the Fischer indole synthesis, which involves the reaction of a ketone (cyclohexanone) with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions. This reaction yields the tricyclic indole product in good yield .

Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential for industrial applications.

Chemical Reactions Analysis

Reactivity: 7-bromo-6-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Oxidation of the aldehyde group (CHO) to a carboxylic acid (COOH).

    Reduction: Reduction of the carbonyl group (CHO) to a primary alcohol (CH₂OH).

    Substitution: Substitution reactions at the bromine position (7) with nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., ammonia, amines, thiols) in appropriate solvents.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation yields the corresponding carboxylic acid.
  • Reduction produces the primary alcohol.
  • Substitution leads to various derivatives with different substituents.

Scientific Research Applications

7-bromo-6-methyl-1H-indole-3-carbaldehyde finds applications in:

    Medicinal Chemistry: As a scaffold for designing potential drug candidates.

    Organic Synthesis: Building block for more complex molecules.

    Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may act as a:

    Chemical Probe: Interacting with specific targets.

    Pharmacophore: Guiding drug design.

    Signaling Molecule: Modulating cellular pathways.

Comparison with Similar Compounds

7-bromo-6-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include:

  • Other indole aldehydes.
  • Indole carboxylic acids.
  • Indole-based pharmaceuticals.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-6-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-8-7(5-13)4-12-10(8)9(6)11/h2-5,12H,1H3

InChI Key

YVKNWYPJUBVYHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CN2)C=O)Br

Origin of Product

United States

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